molecular formula C21H25ClN2O B14327442 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one CAS No. 106371-21-5

4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one

Cat. No.: B14327442
CAS No.: 106371-21-5
M. Wt: 356.9 g/mol
InChI Key: LFBYTCQTPMEPFI-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, as well as a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one can be achieved through a multi-step process. One common method involves the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 2-bromopropanoyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

106371-21-5

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butan-2-one

InChI

InChI=1S/C21H25ClN2O/c1-17(25)11-12-23-13-15-24(16-14-23)21(18-5-3-2-4-6-18)19-7-9-20(22)10-8-19/h2-10,21H,11-16H2,1H3

InChI Key

LFBYTCQTPMEPFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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